molecular formula C21H24ClN3O5 B2908947 Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate CAS No. 1396988-90-1

Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate

Cat. No.: B2908947
CAS No.: 1396988-90-1
M. Wt: 433.89
InChI Key: PBEIORVWBNTFNQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a phenyl group, an ethyl ester group, and a chloro-methylphenoxy group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis involved the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains an ethyl ester group attached to a carbonylamino group, which is further attached to a phenyl group. Additionally, it contains a 4-chloro-2-methylphenoxy group .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. Given the herbicidal activity of similar compounds , it could be interesting to investigate its potential use in agriculture or other related fields.

Properties

IUPAC Name

ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5/c1-3-29-20(27)17(12-15-7-5-4-6-8-15)23-21(28)25-24-19(26)13-30-18-10-9-16(22)11-14(18)2/h4-11,17H,3,12-13H2,1-2H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIORVWBNTFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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